molecular formula C18H22N2O4S2 B2650430 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylthiophene-2-sulfonamide CAS No. 921909-29-7

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylthiophene-2-sulfonamide

Cat. No. B2650430
M. Wt: 394.5
InChI Key: FHUZNCCPHBGTEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylthiophene-2-sulfonamide is a useful research compound. Its molecular formula is C18H22N2O4S2 and its molecular weight is 394.5. The purity is usually 95%.
BenchChem offers high-quality N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylthiophene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylthiophene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Microbial Degradation and Biotransformation

The compound has relevance in the study of microbial degradation and biotransformation of sulfur heterocycles in petroleum. Research by Kropp et al. (1996) explored the transformations of dimethylbenzothiophenes, which share structural similarities with the compound , by microbial activity. The study aimed to understand the biotransformation processes involving various Pseudomonas strains and their ability to degrade different sulfur-containing compounds, yielding a variety of sulfur-containing metabolites including sulfoxides, sulfones, and hydroxymethyl-methylbenzothiophenes (Kropp et al., 1996).

Photoisomerization Studies

The compound is structurally related to thiophene derivatives, and as such, research by Kowalewski and Margaretha (1993) on the photoisomerization of thiin-3-ones to oxathiepin-4-ones could provide insights into potential light-induced chemical transformations. This study presented a detailed analysis of how these cyclic sulfoxides undergo structural changes upon irradiation, revealing pathways that could be relevant to understanding the photochemical behavior of the compound of interest (Kowalewski & Margaretha, 1993).

Aerobic Oxidative Desulfurization

The compound's structural similarity to benzothiophenes and dibenzothiophenes makes research on their oxidative desulfurization particularly relevant. Lu et al. (2010) investigated the aerobic oxidative desulfurization of benzothiophene and its derivatives, which could offer insights into the oxidation behavior and potential applications of the compound in environmental remediation or chemical synthesis (Lu et al., 2010).

Synthesis for Potential Antineoplastic Activity

Koebel et al. (1975) researched the synthesis of thieno[2,3-b]azepin-4-ones due to their reported antitumor activity. Although the biological activity of the synthesized compounds did not indicate significant antineoplastic effects, this study offers a valuable perspective on the synthetic approaches and potential medicinal chemistry applications of structurally related compounds (Koebel et al., 1975).

properties

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-5-methylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S2/c1-5-20-14-10-13(19-26(22,23)16-9-6-12(2)25-16)7-8-15(14)24-11-18(3,4)17(20)21/h6-10,19H,5,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHUZNCCPHBGTEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(S3)C)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylthiophene-2-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.